Apogalanthamine

Description

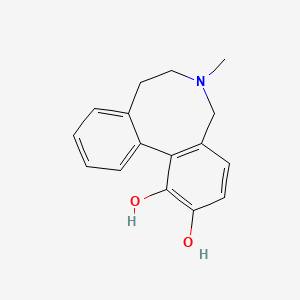

Structure

3D Structure

Properties

CAS No. |

26955-02-2 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

9-methyl-9-azatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-3,4-diol |

InChI |

InChI=1S/C16H17NO2/c1-17-9-8-11-4-2-3-5-13(11)15-12(10-17)6-7-14(18)16(15)19/h2-7,18-19H,8-10H2,1H3 |

InChI Key |

PTMPJFOLTKUINC-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)O |

Canonical SMILES |

CN1CCC2=CC=CC=C2C3=C(C1)C=CC(=C3O)O |

Other CAS No. |

26955-02-2 |

Synonyms |

5,6,7,8-tetrahydro-6-methyldibenz(c,e)azocine-1,2-diol apo-galanthamine apogalanthamine |

Origin of Product |

United States |

Natural Abundance and Biosynthetic Pathways of Apogalanthamine

Botanical Sources and Distribution of Apogalanthamine

This compound is primarily isolated from plants belonging to the Amaryllidaceae family. researchgate.netmdpi.com This family is known for producing a wide array of biologically active alkaloids. researchgate.netmdpi.com Specific genera that have been identified as sources of this compound include Hippeastrum and Leucojum. For instance, this compound has been isolated from the Brazilian species Hippeastrum papilio. mdpi.comresearchgate.net It has also been detected in shoot cultures of Leucojum aestivum, commonly known as the summer snowflake. nih.gov The distribution of these plants spans various regions, including South America and the Mediterranean basin. mdpi.comresearchgate.net

The following table provides a summary of the botanical sources of this compound:

Table 1: Botanical Sources of this compound| Botanical Species | Family | Common Name | Reference |

|---|---|---|---|

| Hippeastrum papilio | Amaryllidaceae | mdpi.comresearchgate.net | |

| Leucojum aestivum | Amaryllidaceae | Summer Snowflake | nih.gov |

Elucidation of Precursor Molecules in this compound Biosynthesis

The biosynthesis of this compound, like other Amaryllidaceae alkaloids, begins with fundamental amino acid precursors. nih.govplos.org The core structure is derived from L-tyrosine and L-phenylalanine. nih.govplos.orgfrontiersin.org Through a series of metabolic steps, these amino acids are converted into two key intermediates: tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). nih.govplos.orgfrontiersin.org

Radiolabeling studies have been instrumental in confirming these precursors. For example, the incorporation of [2-¹⁴C]tyrosine into related alkaloids like galanthamine (B1674398) has provided strong evidence for its role in the pathway. nih.govplos.org Similarly, phenylalanine has been established as the precursor for the catechol portion of the alkaloid structure. nih.govplos.org These initial building blocks undergo a crucial condensation reaction to form the foundational alkaloid scaffold.

The primary precursor molecules for this compound biosynthesis are detailed below:

Table 2: Precursor Molecules in this compound Biosynthesis| Precursor Molecule | Derived From | Reference |

|---|---|---|

| Tyramine | L-Tyrosine | nih.govplos.orgfrontiersin.org |

| 3,4-Dihydroxybenzaldehyde (3,4-DHBA) | L-Phenylalanine | nih.govplos.orgfrontiersin.org |

Enzymatic Steps and Key Biocatalysts in this compound Formation

The conversion of precursor molecules into this compound is orchestrated by a series of specialized enzymes. These biocatalysts ensure the precise chemical transformations required to build the complex alkaloid structure. The key enzymatic steps involve synthases, methyltransferases, cytochrome P450 enzymes, and oxidoreductases.

Norbelladine (B1215549) Synthase (NBS) Activity

The first committed step in the biosynthesis of Amaryllidaceae alkaloids is the condensation of tyramine and 3,4-dihydroxybenzaldehyde. frontiersin.orgresearchgate.net This reaction is catalyzed by Norbelladine Synthase (NBS). frontiersin.orgresearchgate.netuniprot.org NBS facilitates the formation of norbelladine, which serves as the common precursor for a vast array of Amaryllidaceae alkaloids, including the structural backbone that leads to this compound. frontiersin.orgresearchgate.netuniprot.org Research has shown that NBS from species like Narcissus pseudonarcissus and Leucojum aestivum catalyzes this crucial Mannich-type reaction. researchgate.net Interestingly, NBS often works in concert with another enzyme, noroxomaritidine/norcraugsodine reductase (NR), to efficiently produce norbelladine. frontiersin.orgnih.gov These enzymes are typically localized in the cytoplasm and nucleus of plant cells and are highly expressed in the bulbs of these plants. frontiersin.orguniprot.orgnih.gov

Norbelladine 4′-O-methyltransferase (N4OMT) and Related Methyltransferases

Following the formation of norbelladine, a critical methylation step occurs. This reaction is catalyzed by Norbelladine 4′-O-methyltransferase (N4OMT). nih.govplos.orgnih.govuniprot.org N4OMT transfers a methyl group from S-adenosyl-L-methionine to the 4'-hydroxyl group of norbelladine, yielding 4'-O-methylnorbelladine. uniprot.org This methylated intermediate is a pivotal branch point in the biosynthesis of various Amaryllidaceae alkaloids. nih.govplos.orguniprot.org The gene encoding N4OMT has been identified and characterized in Narcissus sp. aff. pseudonarcissus. nih.govplos.orgnih.gov The enzyme exhibits substrate specificity, acting on norbelladine and N-methylnorbelladine, but not on other related compounds like caffeic acid or vanillin. uniprot.org

Cytochrome P450 Enzymes in Phenolic Coupling

Cytochrome P450 (CYP) enzymes play a vital role in the diversification of the Amaryllidaceae alkaloid skeleton through phenolic oxidative coupling. researchgate.netmdpi.com These heme-containing monooxygenases catalyze regio- and stereoselective oxidation reactions, which are crucial for forming the intricate ring structures characteristic of these alkaloids. mdpi.com In the context of this compound-type structures, CYP enzymes are responsible for the specific C-C bond formations that define the core of the molecule. The CYP96T family, in particular, has been implicated in the biosynthesis of various Amaryllidaceae alkaloid cores. researchgate.net While the specific CYP enzymes directly involved in this compound formation are still under investigation, their general role in the oxidative coupling of precursors like 4'-O-methylnorbelladine is well-established.

Oxidoreductases and Other Enzymes in Pathway Elucidation

Beyond the initial condensation and methylation, further structural modifications are carried out by oxidoreductases. nih.gov These enzymes catalyze oxidation-reduction reactions that are essential for the formation of the final alkaloid structures. nih.govwikipedia.org In the broader context of Amaryllidaceae alkaloid biosynthesis, oxidoreductases are involved in reactions that form the parent ring systems. nih.gov While the specific oxidoreductases that finalize the this compound structure are not fully characterized, their involvement in the pathway is critical for achieving the correct oxidation state and stereochemistry of the molecule. The elucidation of these enzymes is an active area of research in understanding the complete biosynthetic pathway of this compound and other related alkaloids.

Compound Names

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 3,4-dihydroxybenzaldehyde (3,4-DHBA) |

| 4'-O-methylnorbelladine |

| This compound |

| Caffeic acid |

| Galanthamine |

| L-phenylalanine |

| L-tyrosine |

| N-methylnorbelladine |

| Norbelladine |

| Noroxomaritidine |

| S-adenosyl-L-methionine |

| Tyramine |

Genetic Regulation of this compound Biosynthetic Genes

The biosynthesis of Amaryllidaceae alkaloids (AAs), including this compound, involves a complex, multi-step pathway originating from the amino acids phenylalanine and tyrosine. nih.govoup.com These precursors are converted into norbelladine, the universal precursor for the various structural backbones of AAs. google.commdpi.comresearchgate.net The pathway then diverges through different intramolecular oxidative C-C phenol (B47542) coupling reactions, leading to the formation of various alkaloid types, such as the galanthamine, lycorine, and crinine (B1220781) skeletons. researchgate.net

The regulation of these biosynthetic genes is complex and not yet fully understood. However, like many plant secondary metabolite pathways, it is believed to be controlled by the interplay of various transcription factors that respond to developmental cues and environmental stimuli. oup.com The elucidation of these pathways is crucial, as it provides the necessary genetic tools to enhance AA production in plants or to develop microbial production platforms. researchgate.net

The identification of genes involved in the biosynthesis of this compound and other AAs has been significantly accelerated by advances in next-generation sequencing. nih.gov For non-model organisms like the Amaryllidaceae species, which often lack sequenced genomes, transcriptomic and genomic analyses are powerful tools for gene discovery. nih.gov

Researchers create de novo transcriptome assemblies from various plant tissues (e.g., bulbs, leaves, roots) and use bioinformatic approaches to identify candidate genes. google.comfrontiersin.org This often involves co-expression analysis, where the expression levels of unknown genes are correlated with the accumulation of a specific alkaloid, such as galanthamine. google.com Genes that show a similar expression pattern to known pathway genes or to the final product accumulation are considered strong candidates. google.com This strategy has been successfully applied to several Amaryllidaceae species to identify key enzyme families. nih.govnih.gov

Table 1: Transcriptomic and Genomic Studies in Amaryllidaceae Species for Alkaloid Biosynthesis Gene Discovery

| Species | Approach | Key Gene Families Identified | Reference(s) |

| Narcissus sp. aff. pseudonarcissus | De novo transcriptome assembly, co-expression analysis | Methyltransferases (e.g., N4OMT), Cytochrome P450s, Reductases | nih.govgoogle.com |

| Lycoris aurea | Transcriptome sequencing | Phenylalanine ammonia-lyase (PAL), Methyltransferases (OMT) | nih.govfrontiersin.org |

| Lycoris longituba | De novo transcriptome assembly, differential gene expression (DEG) analysis | TYDC, PAL, C4H, C3H, NBS, OMT, CYP96T1 | frontiersin.orgnih.gov |

| Leucojum aestivum | Transcriptome analysis | Norbelladine synthase (NBS) | researchgate.net |

Once a candidate gene is identified through transcriptomic analysis, it must be isolated, cloned, and functionally characterized to confirm its role in the biosynthetic pathway. nih.govsmujo.idnih.gov This process typically involves expressing the gene's cDNA in a heterologous host system, such as Escherichia coli or yeast, which does not naturally produce the compound. researchgate.netresearchgate.net The recombinant enzyme produced by the host is then purified and subjected to biochemical assays. researchgate.net In these assays, the enzyme is supplied with a suspected substrate, and analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to verify that it produces the expected product.

This methodology has been used to characterize several key enzymes in the AA pathway. For example, norbelladine 4'-O-methyltransferase (NpN4OMT), which catalyzes the methylation of norbelladine to form 4'-O-methylnorbelladine, was identified from a daffodil transcriptome, expressed in E. coli, and its function was confirmed through enzymatic assays. researchgate.net Similarly, norbelladine synthase (NBS), which catalyzes the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine, was identified from Leucojum aestivum, and its activity was demonstrated after heterologous expression. researchgate.net The subcellular localization of these enzymes has also been investigated, with studies showing that key early steps of AA biosynthesis likely occur in the cytoplasm. oup.comnih.gov

Table 2: Characterized Enzymes in the Common Amaryllidaceae Alkaloid Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Source Organism | Reference(s) |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. | Lycoris aurea | mdpi.com |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid. | Lycoris radiata | frontiersin.org |

| Tyrosine decarboxylase | TYDC | Converts tyrosine into tyramine. | Lycoris aurea | mdpi.com |

| Norbelladine synthase | NBS | Condenses tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine. | Narcissus pseudonarcissus, Leucojum aestivum | researchgate.netmdpi.com |

| Norbelladine 4'-O-methyltransferase | N4OMT | Methylates norbelladine to form 4'-O-methylnorbelladine. | Narcissus pseudonarcissus, Lycoris longituba | frontiersin.orgnih.gov |

| Cytochrome P450 96T1 | CYP96T1 | Catalyzes the para-ortho' oxidative coupling of 4'-O-methylnorbelladine to form N-demethylnarwedine. | Narcissus sp. | researchgate.netfrontiersin.org |

Biotechnological Approaches for this compound Production

The low abundance of many AAs in their native plants, coupled with complex and expensive chemical syntheses, makes biotechnological production an attractive alternative. google.commdpi.com The goal is to harness the biosynthetic power of plant enzymes within scalable microbial or cell culture systems to create a sustainable and economically viable supply of these valuable compounds. nih.govmdpi.commdpi.com

The reconstruction of complex plant biosynthetic pathways in engineered microbial hosts is a cornerstone of modern synthetic biology. nih.govbiorxiv.org Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are favored as production platforms due to their rapid growth, genetic tractability, and established industrial-scale fermentation processes. nih.govbiorxiv.orgfrontiersin.org

While the complete heterologous production of this compound has not yet been achieved, significant progress has been made in producing key precursors of the AA pathway. biorxiv.org Researchers have successfully engineered E. coli to produce 4'-O-methylnorbelladine, the crucial branchpoint intermediate from which the galanthamine, lycorine, and crinine skeletons are derived. biorxiv.orgbiorxiv.org This serves as a critical proof-of-concept, demonstrating the feasibility of using microbial hosts for AA synthesis. biorxiv.org

However, reconstituting an entire plant pathway, which can involve over a dozen enzymes, presents numerous challenges. nih.govresearchgate.net These include ensuring all enzymes are expressed and functional, balancing metabolic flux to avoid the buildup of toxic intermediates, and engineering transport mechanisms to move intermediates between cellular compartments or out of the cell. pnas.orgfrontiersin.org

A cutting-edge approach combining biosensors and machine learning has been applied to engineer an AA biosynthetic enzyme. nih.govbiorxiv.orgbiorxiv.org In a recent study, a biosensor responsive to 4'-O-methylnorbelladine was developed in E. coli through directed evolution. biorxiv.orgbiorxiv.org This biosensor allowed for the rapid, high-throughput screening of thousands of variants of the norbelladine 4'-O-methyltransferase (N4OMT) enzyme. biorxiv.orgresearchgate.net The data from this screening was then used to train a machine learning model, which could predict mutations that would improve enzyme function. biorxiv.orgbiorxiv.org This hybrid technology stack led to the creation of an N4OMT variant that yielded a 60% improvement in product titer and a 3-fold reduction in the formation of an undesirable side-product. nih.govbiorxiv.org This work highlights how advanced engineering of individual biocatalysts is a powerful strategy for enhancing the production of complex alkaloids like this compound in heterologous systems. nih.gov

Synthetic Methodologies for Apogalanthamine and Analogues

Total Synthesis Strategies for Apogalanthamine

The total synthesis of this compound, a dehydrated analogue of galanthamine (B1674398), leverages many of the same strategies developed for its parent compound. The core challenge lies in the efficient construction of the tetracyclic ring system, which features a dibenzofuran (B1670420) moiety and a hydroindole ring containing a critical quaternary carbon center. Strategies often focus on forming this key carbon-carbon bond late in the synthesis.

Key Retrosynthetic Analyses and Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgairitilibrary.com For the this compound scaffold, synthetic chemists have identified several key disconnections that form the basis of various total synthesis routes. The primary goal is to simplify the complex, fused ring system into more manageable and often commercially available starting materials. airitilibrary.com

Common retrosynthetic strategies include:

Intramolecular Heck Reaction: This approach disconnects a carbon-carbon bond within the hydroindole ring, tracing the molecule back to a suitably functionalized aromatic precursor. The key transformation is a palladium-catalyzed cyclization.

Oxidative Phenol (B47542) Coupling: A biomimetic approach that mimics the proposed biosynthetic pathway of galanthamine. researchgate.net This strategy involves disconnecting the bond that forms the dihydrodibenzofuran ring system, leading back to a diphenolic precursor. The key step is an oxidative coupling of the two aromatic rings. researchgate.net

Semipinacol Rearrangement: This disconnection strategy focuses on the formation of the quaternary carbon center. The retrosynthetic break leads to a precursor that can undergo a rearrangement to form the desired tetracyclic core. researchgate.netnih.gov

Stereoselective and Enantioselective Synthesis of this compound

Achieving control over the stereochemistry of this compound is paramount, as its biological activity is dependent on its specific three-dimensional structure. A reaction that selectively produces one stereoisomer over others is known as a stereoselective reaction. masterorganicchemistry.com When a reaction preferentially forms one of two enantiomers (mirror images), it is termed enantioselective. masterorganicchemistry.com

Enantioselective synthesis of the this compound core is typically achieved through one of several key methods:

Chiral Catalysts: The use of metal catalysts bearing chiral ligands can induce asymmetry in key bond-forming reactions. For example, palladium-catalyzed asymmetric allylic alkylation has been effectively used to set the stereochemistry of precursors. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. youtube.com After establishing the desired stereocenter, the auxiliary is removed.

Substrate Control: Starting with an enantiomerically pure starting material from the "chiral pool" (naturally occurring chiral molecules) can transfer that chirality through the synthetic sequence to the final product.

These methods are crucial for producing a single enantiomer of this compound, avoiding the need for separating a racemic mixture, which is often inefficient. The success of an enantioselective reaction is measured by its enantiomeric excess (e.e.), which quantifies the preference for one enantiomer over the other. masterorganicchemistry.com

Novel Reaction Sequences and Catalytic Approaches in this compound Synthesis

Modern organic synthesis has provided a host of novel reactions and catalytic systems that have been applied to the construction of this compound and its precursors. These methods often offer greater efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Key catalytic approaches and reaction sequences are summarized in the table below.

| Catalytic Approach / Reaction | Description | Key Intermediate/Transformation |

| Palladium-Catalyzed Heck Cyclization | An intramolecular reaction that forms the hydroindole ring system, a core component of the this compound structure. researchgate.net | Formation of the tetracyclic core from an aryl halide precursor. |

| Anodic Aryl-Phenol Coupling | An electrochemical method for achieving the key oxidative coupling step, avoiding the use of stoichiometric heavy metal oxidants. researchgate.net | Biomimetic formation of the dihydrodibenzofuran ring system. |

| Semipinacol Rearrangement | A rearrangement reaction used to construct the quaternary carbon center and the core structure in a single, efficient step. nih.gov | Rearrangement of a precursor to form the tetracyclic skeleton. |

| Saegusa-Ito Oxidation | Used to install the allylic alcohol functionality present in the precursor galanthamine, which is then dehydrated. nih.gov | Conversion of a silyl (B83357) enol ether to an enone. |

| Ring-Closing Metathesis (RCM) | A powerful reaction for forming cyclic structures, particularly useful in constructing parts of the ring system in some synthetic routes. | Formation of a cyclic olefin from a diene precursor. |

Semisynthesis of this compound from Related Alkaloids

Semisynthesis involves the use of a naturally occurring compound as a starting material for chemical modification. Given the structural similarity, this compound can be readily prepared from galanthamine, which can be isolated from plants of the Amaryllidaceae family, such as Narcissus pseudonarcissus. nih.gov

The primary transformation required is the dehydration of the tertiary alcohol in galanthamine. This is typically achieved by treating galanthamine with an acid catalyst, which protonates the hydroxyl group, allowing it to leave as a water molecule and form the double bond characteristic of this compound. This method provides a direct and efficient route to this compound, provided a reliable source of the starting alkaloid is available.

Synthesis of this compound Derivatives and Congeners

The synthesis of derivatives and congeners (structurally similar compounds) of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop compounds with improved or novel biological activities. nih.govnih.gov Modifications are typically made at specific positions on the this compound scaffold.

Synthetic modifications can include:

Altering substituents on the aromatic ring.

Modifying the N-methyl group of the hydroindole ring.

Introducing new functional groups to other parts of the molecule.

These syntheses often start from a common intermediate in a total synthesis route or from this compound itself, allowing for the divergent creation of a library of related compounds.

Design Principles for this compound Analogues

The design of this compound analogues is guided by the goal of modulating a specific biological activity. For example, research into alpha-adrenergic blocking agents has led to the synthesis of various this compound analogues. nih.gov The underlying principle is that small structural changes can lead to significant differences in how the molecule interacts with its biological target.

Key design principles include:

Isosteric Replacement: Replacing one atom or group of atoms with another that has a similar size and electronic configuration to probe the importance of that specific group.

Functional Group Modification: Changing or adding functional groups to alter properties like polarity, hydrogen bonding capability, and charge distribution.

Conformational Constraint: Introducing structural features that lock the molecule into a specific shape to better fit a biological target.

By systematically applying these principles, chemists can rationally design and synthesize new this compound derivatives with tailored properties. nih.gov

Functionalization and Derivatization Strategies

The core structure of this compound, like its close analogue galanthamine, offers several sites for functionalization and derivatization, allowing for the synthesis of a variety of analogues with potentially modified biological activities. The primary points of modification on the galanthamine scaffold, which are analogous to the this compound structure, include the azepine tertiary nitrogen, the hydroxyl function on the cyclohexene (B86901) ring, and the methoxy (B1213986) group on the benzofuran (B130515) ring. ddg-pharmfac.net

Research into galanthamine derivatives has provided a roadmap for potential modifications to the this compound scaffold. N-substituted derivatives have been synthesized, with some demonstrating significantly enhanced activity compared to the parent compound. ddg-pharmfac.net For instance, the synthesis of N-tert-butylcarbamate derivatives of norgalanthamine highlights the reactivity of the nitrogen atom in the azepine ring. ddg-pharmfac.net

Furthermore, peptide fragments have been successfully introduced at various positions of the galanthamine molecule. Specifically, new derivatives have been synthesized by incorporating shortened analogues of a β-secretase inhibitor at position 6. nih.gov Additionally, peptide moieties and nicotinic or isonicotinic acid residues have been connected via a linker to position 11 of galanthamine. nih.gov These examples of derivatization suggest that similar strategies could be employed to functionalize the this compound core, leading to novel compounds with tailored properties.

The following table summarizes key derivatization strategies that have been applied to the related galanthamine scaffold and could be adapted for this compound:

| Position of Modification | Type of Derivatization | Example of Added Moiety | Potential Application |

| Azepine Nitrogen (Position 11 in galanthamine) | N-Alkylation / N-Acylation | tert-Butylcarbamate (Boc) group | Modification of pharmacokinetic properties |

| Azepine Nitrogen (Position 11 in galanthamine) | Peptide Coupling | Boc-Asp(Asp-Leu-Ala-Val-NH-Bzl) | Development of multi-target compounds |

| Cyclohexene Ring (Position 6 in galanthamine) | Esterification / Etherification | Shortened analogues of β-secretase inhibitors | Introduction of new biological activities |

These functionalization strategies are crucial for exploring the structure-activity relationships of this compound and for the development of new therapeutic agents.

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the versatility of chemical transformations, offers a powerful and environmentally friendly approach to the synthesis of complex natural products like this compound and its analogues. rsc.org While a complete chemoenzymatic synthesis of this compound has not been explicitly detailed, research on the closely related Amaryllidaceae alkaloids, particularly galanthamine, provides significant insights into potential chemoenzymatic strategies.

A key step in the biosynthesis of galanthamine is the biomimetic oxidative coupling of a norbelladine (B1215549) precursor. chim.itnih.gov This critical transformation has been successfully replicated using a chemoenzymatic approach. In one notable study, a laccase from Trametes versicolor, in the presence of the redox mediator 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), was used to catalyze the intramolecular oxidative radical coupling of a brominated N-formyl-O-methylnorbelladine derivative. nih.gov This enzymatic step proceeded with high yield and represents a green alternative to traditional methods that use stoichiometric heavy metal oxidants like potassium ferricyanide. nih.gov

The development of in vitro enzymatic cascades is another promising avenue for the synthesis of Amaryllidaceae alkaloids. livescience.io Research is underway to couple norbelladine synthase, the enzyme catalyzing the first committed step in the biosynthetic pathway, with other enzymes to create a platform for the production of diverse alkaloid structures. livescience.io Such modular enzymatic systems could potentially be adapted for the synthesis of this compound precursors.

Furthermore, biocatalysis has been employed in the asymmetric synthesis of precursors for Amaryllidaceae alkaloids. For example, asymmetric reduction using biocatalysis was exploited in the synthesis of several galanthamine precursors. wikipedia.org The enzymatic oxidation of substituted aromatic compounds by microorganisms like Escherichia coli has been used to generate chiral building blocks for the synthesis of various Amaryllidaceae constituents. scholaris.ca

The following table summarizes key enzymatic transformations that have been utilized in the synthesis of related Amaryllidaceae alkaloids and hold potential for the chemoenzymatic synthesis of this compound:

| Enzyme Class | Enzyme Example | Reaction Type | Substrate Type | Relevance to this compound Synthesis |

| Oxidoreductase | Laccase (Trametes versicolor) | Oxidative Phenol Coupling | Norbelladine derivative | Key C-C bond formation for the tetracyclic core |

| Synthase | Norbelladine Synthase | Condensation | Tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) | Formation of the key norbelladine intermediate |

| Dihydroxylase | Toluene Dioxygenase (from E. coli) | Dihydroxylation | Aromatic compounds | Generation of chiral synthons for the cyclohexene ring |

These examples underscore the potential of integrating enzymatic steps into the synthetic routes toward this compound, which can lead to more efficient, stereoselective, and sustainable manufacturing processes.

Molecular and Cellular Mechanisms of Apogalanthamine Action

Interaction with Cholinesterase Enzymes: An In Vitro Perspective

Apogalanthamine's primary recognized mechanism of action is its ability to inhibit cholinesterase enzymes, which are critical for the breakdown of the neurotransmitter acetylcholine (B1216132).

This compound has been identified as a reversible inhibitor of acetylcholinesterase (AChE). Reversible inhibitors bind to the enzyme through non-covalent interactions, and their effect can be reversed, for instance, by dilution. frontiersin.org Kinetic analyses are used to characterize the nature of this inhibition and the potency of the compound.

Research has demonstrated that this compound inhibits AChE in a dose-dependent manner. In vitro assays have determined its inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. One study reported an IC50 value of 1.20 ± 0.10 µg/mL for this compound against acetylcholinesterase. semanticscholar.org This level of potency indicates a significant interaction with the AChE enzyme. The reversible nature of this inhibition is a key characteristic, distinguishing it from irreversible inhibitors that form permanent covalent bonds with the enzyme. frontiersin.orgnih.gov

In addition to AChE, this compound's inhibitory activity has been assessed against butyrylcholinesterase (BuChE), another key enzyme in cholinergic neurotransmission. semanticscholar.orgresearchgate.net While both enzymes hydrolyze acetylcholine, they have different substrate specificities and are located in different tissues. The selectivity of an inhibitor for AChE over BuChE is an important pharmacological parameter.

Like its parent compound galantamine, this compound has been screened for its BuChE inhibitory activity. semanticscholar.orgresearchgate.net However, specific IC50 values for this compound against BuChE are not as widely reported in the reviewed literature as those for AChE. For context, galantamine is known to be a more potent inhibitor of AChE than BuChE. nih.govd-nb.infod-nb.info This selectivity is considered a beneficial trait, as AChE is the primary enzyme responsible for acetylcholine breakdown in synaptic clefts. Further research is needed to fully quantify the inhibitory potency and selectivity profile of this compound against BuChE.

Table 1: In Vitro Cholinesterase Inhibition by this compound This table is interactive and can be sorted by column.

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| This compound | Acetylcholinesterase (AChE) | 1.20 ± 0.10 µg/mL semanticscholar.org |

| This compound | Butyrylcholinesterase (BuChE) | Data not available in reviewed literature |

The structural basis for the interaction between this compound and cholinesterase enzymes has been investigated using computational methods such as molecular docking. researchgate.net These studies provide insights into the specific binding mode of the inhibitor within the enzyme's active site.

Molecular docking simulations predict that this compound binds within the active site gorge of human acetylcholinesterase (hAChE). researchgate.net Its binding orientation is comparable to that of galanthamine (B1674398). researchgate.netnih.gov The simulations suggest that the aromatic portion of the this compound molecule engages in π-π stacking interactions with the indole (B1671886) ring of the Trp86 residue, a key component of the choline-binding site. Furthermore, a hydrogen bond is predicted to form between the ether oxygen of this compound and the hydroxyl group of the Tyr124 residue. These interactions anchor the molecule within the active site, leading to the inhibition of the enzyme's catalytic activity. researchgate.net

Modulation of Nicotinic Acetylcholine Receptors by this compound

Beyond cholinesterase inhibition, another important mechanism associated with the parent compound galantamine is the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). nih.govnih.govnih.govnih.gov These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system. wikipedia.orgfrontiersin.org

Allosteric potentiating ligands (APLs) or positive allosteric modulators (PAMs) bind to a site on the receptor that is distinct from the agonist binding site. nih.govmdpi.com This binding enhances the receptor's response to the endogenous agonist, acetylcholine, by facilitating channel opening without directly activating the receptor itself. nih.govmdpi.com This modulation can lead to an amplification of cholinergic signaling. nih.gov While this dual mechanism of AChE inhibition and nAChR potentiation is well-documented for galantamine, specific research detailing the allosteric potentiating effects of this compound on nicotinic acetylcholine receptors is not extensively available in the reviewed scientific literature.

Nicotinic acetylcholine receptors exist as a diverse family of subtypes, assembled from different combinations of subunits (e.g., α7, α4β2). nih.govguidetopharmacology.org These subtypes have distinct distributions in the brain and different physiological roles. nih.govnih.gov Therefore, the selectivity of a modulator for specific nAChR subtypes is a critical aspect of its pharmacological profile. For instance, the α7 subtype is particularly implicated in cognitive processes and neuroinflammation. mdpi.comtermedia.plscielo.br

Studies on galantamine have shown that it can modulate different nAChR subtypes, including α7 and α4β2. mdpi.comfrontiersin.org However, dedicated studies examining the subtype selectivity of this compound's potential modulatory effects on the various nicotinic acetylcholine receptor subtypes are lacking in the currently reviewed literature. Therefore, its profile of activity across the nAChR family remains to be elucidated.

Mechanistic Insights into Receptor Interactions

Direct research on the receptor interactions of this compound is limited; however, significant insights can be drawn from its structural analogue, galanthamine. Galanthamine is known to have a dual mechanism of action, one part of which is the allosteric modulation of nicotinic acetylcholine receptors (nAChRs). wikipedia.orgdrugbank.com

Ligands like galanthamine are considered allosterically potentiating ligands (APLs). pnas.orgnih.gov They bind to a site on the nAChR that is distinct from the acetylcholine binding site. pnas.org This binding induces a conformational change in the receptor protein, which increases the receptor's sensitivity and enhances its response to acetylcholine. wikipedia.org This allosteric modulation increases the probability of the ion channel opening when an agonist like acetylcholine is present and can also slow the receptor's desensitization process. nih.govpsu.edu The activation of presynaptic nAChRs can, in turn, increase the release of acetylcholine, creating a positive feedback loop. wikipedia.org

While this potentiating effect is widely reported, some studies using different experimental models have found that galanthamine can also act as a mixed competitive and non-competitive inhibitor of nAChR function, particularly at the α7 and α4β2 receptor subtypes. scielo.br Given that this compound is also a galanthamine-type alkaloid, it is plausible that it shares this ability to interact with nAChRs, although specific studies are required for confirmation. core.ac.uk An early study also noted that this compound analogs may function as α-adrenergic blocking agents. jst.go.jp

Table 1: Investigated Effects of the Related Alkaloid Galantamine on Nicotinic Acetylcholine Receptor (nAChR) Subtypes This table summarizes findings for galanthamine, a structural analogue of this compound.

| nAChR Subtype | Observed Effect of Galantamine | Finding Source(s) |

|---|---|---|

| α4β2 | Allosteric potentiator; also reported as an inhibitor | scielo.brnih.gov |

| α7 | Allosteric potentiator; also reported as an inhibitor | scielo.br |

| α3β4 | Potentiating effects observed | scielo.br |

| α6β4 | Potentiating effects observed | scielo.br |

Other Potential Molecular Targets and Pathways of this compound (In Vitro/Cellular Level)

Beyond direct receptor binding, the molecular actions of this compound have been investigated in the context of broader cellular pathways, including neurotransmitter systems, oxidative stress, and inflammation, often as part of studies on Amaryllidaceae alkaloid extracts.

Investigations into Neurotransmitter Systems

A primary mechanism of action for galanthamine-type alkaloids is the inhibition of the enzyme acetylcholinesterase (AChE). researchgate.net AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By competitively and reversibly inhibiting this enzyme, compounds like galantamine and presumably this compound increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. wikipedia.orgdrugbank.compatsnap.com

The modulation of nAChRs by these alkaloids also has downstream effects on other neurotransmitter systems. Presynaptic nAChRs are located on the terminals of various types of neurons and regulate the release of neurotransmitters including GABA, glutamate, norepinephrine, dopamine, and serotonin. nih.gov By potentiating the action of acetylcholine at these presynaptic receptors, galanthamine-type alkaloids can indirectly modulate the release of these other key neurotransmitters, influencing a wide range of neurological functions. drugbank.comnih.gov

Table 2: Effects of Galanthamine-Type Alkaloids on Neurotransmitter Systems This table outlines the established mechanisms for the closely related alkaloid, galanthamine, which are likely shared by this compound.

| Molecular Target / Pathway | Mechanism of Action | Consequence | Finding Source(s) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Competitive, reversible inhibition | Increases synaptic concentration of acetylcholine | wikipedia.orgdrugbank.com |

| Nicotinic Acetylcholine Receptors (nAChRs) | Allosteric potentiation | Enhances receptor response to acetylcholine | nih.govpatsnap.com |

| Presynaptic nAChRs | Modulation of receptor activity | Influences release of glutamate, GABA, serotonin, dopamine, norepinephrine | drugbank.comnih.gov |

Oxidative Stress Modulation in Cellular Models

Amaryllidaceae alkaloids as a class have demonstrated protective effects against oxidative damage in neuronal cells. researchgate.net Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to damage to lipids, proteins, and DNA. wikipedia.org

In a study on alkaloid fractions extracted from the plant Hippeastrum elegans, a fraction containing this compound, among other alkaloids, demonstrated an ability to reduce the production of ROS in human neutrophils. researchgate.net Furthermore, it has been suggested for the related compound galantamine that its interaction with nicotinic receptors can activate intracellular signaling pathways that protect neurons from oxidative stress. patsnap.com

Table 3: Research Findings on Oxidative Stress Modulation by this compound-Containing Extracts and Related Alkaloids

| Compound/Extract | Cellular Model | Key Finding | Finding Source(s) |

|---|---|---|---|

| Alkaloid fraction from Hippeastrum elegans (containing this compound) | Human Neutrophils | Reduction in Reactive Oxygen Species (ROS) production | researchgate.net |

| Galantamine (related alkaloid) | Neuronal Models (inferred) | Interaction with nAChRs may trigger neuroprotective pathways against oxidative stress | patsnap.com |

Anti-Inflammatory Effects in Cellular Models

The Amaryllidaceae family of plants is a rich source of alkaloids with recognized anti-inflammatory properties. ub.edunih.govresearchgate.net In vitro and in vivo studies have shown that these compounds can modulate key inflammatory pathways.

Specifically, in a study utilizing a human neutrophil model, alkaloid fractions from Hippeastrum elegans that were identified to contain this compound showed anti-inflammatory effects. researchgate.net The activity was characterized by a reduction in neutrophil degranulation and a decrease in the release of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. researchgate.net The broader mechanisms for anti-inflammatory action by Amaryllidaceae alkaloids involve the modulation of both pro-inflammatory factors, such as nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6), as well as anti-inflammatory cytokines like IL-10. researchgate.net

Table 4: Observed Anti-Inflammatory Effects of this compound-Containing Extracts in Cellular Models

| Cellular Model | Effect Observed | Implicated Molecular Targets/Pathways | Finding Source(s) |

|---|---|---|---|

| Human Neutrophils | Reduced cellular degranulation | Inhibition of cell activation | researchgate.net |

| Human Neutrophils | Reduced Myeloperoxidase (MPO) release | Downregulation of inflammatory enzyme activity | researchgate.net |

| Various (general for class) | Modulation of cytokine production | NF-κB, TNF-α, IL-6 (pro-inflammatory); IL-10 (anti-inflammatory) | researchgate.net |

Structure Activity Relationship Sar Studies of Apogalanthamine Derivatives

Impact of Core Skeleton Modifications on Biological Activity

The fundamental structure of apogalanthamine, a member of the Amaryllidaceae alkaloid family, provides a scaffold for a range of biological activities. nih.gov Modifications to this core skeleton can significantly influence its interactions with biological targets. The Amaryllidaceae alkaloids are known for their structural diversity, with various skeleton types such as lycorine, crinine (B1220781), and galanthamine (B1674398), each exhibiting distinct pharmacological properties. sci-hub.se

The diversity of the Amaryllidaceae alkaloid skeletons, which are all derived from the common precursor norbelladine (B1215549), highlights the evolutionary pressure for these plants to produce a wide array of bioactive compounds. nih.gov This natural diversity serves as an inspiration for synthetic chemists to create novel this compound analogs with modified core structures to explore new pharmacological activities.

Effects of Substituent Variations on Pharmacological Profile (In Vitro/Ex Vivo)

The pharmacological profile of this compound derivatives is highly sensitive to the nature and position of substituents on the aromatic ring and other parts of the molecule.

Introduction of a nitro group onto bioactive molecules has been shown in various studies to enhance their biological activity. nih.gov The cytotoxic effects of nitro derivatives are often attributed to the reduction of the nitro group and the subsequent interaction of the resulting nitro-radical anions with DNA. nih.gov

In the context of related compounds, the presence of a methoxyl substituent at C-9 and an alkyl group on the nitrogen atom in galanthamine derivatives may increase their lipophilicity compared to galanthamine itself. researchgate.net Research on galanthamine-type alkaloids has indicated that derivatives with an extra hydroxyl group, such as sanguinine (B192816) and N-allylnorgalanthamine, exhibit more potent acetylcholinesterase inhibitory activity than galanthamine. researchgate.net

The following table summarizes the effects of different substituents on the biological activity of this compound analogs:

| Substituent | Position | Effect on Biological Activity |

| Nitro group | Aromatic ring | Potential enhancement of cytotoxicity. nih.gov |

| Methoxyl group | C-9 | May increase lipophilicity. researchgate.net |

| Alkyl group | Nitrogen atom | May increase lipophilicity. researchgate.net |

| Hydroxyl group | Various | Can enhance acetylcholinesterase inhibitory activity. researchgate.net |

Stereochemical Influences on Molecular Interactions

Stereochemistry plays a pivotal role in the molecular interactions of this compound and its derivatives, dictating how they fit into the three-dimensional space of a biological target. The precise spatial arrangement of atoms and functional groups is critical for effective binding. nih.gov

The interaction between a chiral drug and its chiral binding site is highly specific. One enantiomer of a drug may be biologically active, while the other may be inactive or even cause undesirable effects. nih.gov This is because the active enantiomer has a three-dimensional structure that allows for optimal interaction with the corresponding regions of the binding site. nih.gov

In some instances, the chiral center of a molecule may be in a region that does not directly participate in binding to the primary target. In such cases, the individual enantiomers might display similar pharmacological activity at that specific target. However, they can still differ in their metabolic profiles and their affinities for other receptors or enzymes. nih.gov The stereochemistry of metal-organic cages, for example, can be influenced by enantiopure ligands, which dictate the configuration of the metal centers. nih.gov This highlights the importance of stereochemical control in designing molecules with specific biological functions.

Computational Chemistry and Molecular Modeling of this compound and Analogues

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of this compound and its analogues at a molecular level. kallipos.grresearchgate.net These methods allow researchers to simulate and predict how these molecules will interact with biological targets, guiding the design of new and more effective derivatives. researchgate.net

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a protein target. This method is crucial for understanding the binding modes of this compound derivatives and for virtual screening of potential new drugs. nih.gov

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov The process involves generating a set of possible conformations of the ligand within the protein's binding pocket and then scoring these conformations based on their predicted binding affinity. nih.gov The lowest energy poses are considered the most likely binding modes. nih.gov For highly flexible proteins, more advanced techniques that account for receptor flexibility are necessary to accurately predict binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. amazon.comwikipedia.org A QSAR model can be represented by the general equation:

Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

In a QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with their measured biological activity. nih.govfarmaciajournal.com These descriptors can include electronic, steric, and hydrophobic parameters. The resulting model can then be used to predict the activity of new, untested compounds. wikipedia.org

For a QSAR model to be reliable, it must be rigorously validated using various statistical methods, including internal and external validation. nih.gov A well-validated QSAR model can be a powerful tool in drug discovery for prioritizing compounds for synthesis and testing. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed, atomistic view of the dynamic behavior of molecules over time. nih.gov This technique allows researchers to study the conformational changes of both the ligand and the protein upon binding, providing insights that are not available from static docking studies. mdpi.com

MD simulations can be used to:

Assess the stability of ligand-protein complexes. mdpi.com

Calculate binding free energies. mdpi.com

Identify allosteric binding sites. nih.gov

Understand the mechanism of protein-ligand recognition. mdpi.com

By simulating the movement of every atom in the system, MD provides a powerful tool for investigating the structure-function relationships of this compound and its derivatives. nih.govmdpi.com Enhanced sampling methods can be employed to explore the conformational space of complex systems more efficiently. livecomsjournal.org

Preclinical in Vitro and Ex Vivo Pharmacological Investigations of Apogalanthamine

Assessment of Enzyme Inhibitory Potency in Isolated Systems

The primary mechanism of action investigated for Apogalanthamine and related compounds is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ontosight.ai These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition can increase acetylcholine levels, which is a therapeutic strategy for cognitive enhancement. ontosight.ai

In vitro studies have been conducted to determine the potency of this compound as a cholinesterase inhibitor. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net One study identified this compound as an inhibitor of acetylcholinesterase, reporting a specific IC50 value. semanticscholar.org

Detailed findings from enzyme inhibition assays are presented below.

| Compound | Enzyme | IC50 Value (µg/mL) | Source |

| This compound | Acetylcholinesterase (AChE) | 1.84 ± 0.01 | semanticscholar.org |

| Galanthamine (B1674398) (Reference) | Acetylcholinesterase (AChE) | 1.27 ± 0.21 µM | nih.gov |

| Galanthamine (Reference) | Acetylcholinesterase (AChE) | 1.21 µM | d-nb.info |

| Galanthamine (Reference) | Butyrylcholinesterase (BChE) | 6.86 µM | d-nb.info |

Interactive Data Table: Enzyme Inhibitory Potency of this compound and Reference Compound.

Cellular Viability and Cytoprotection Studies (In Vitro)

Cellular viability and cytoprotection studies are essential in preclinical research to assess the potential toxicity of a compound and its ability to protect cells from damage. nih.govnih.gov These in vitro assays typically involve exposing cultured cells to the compound and measuring outcomes such as cell survival, proliferation, or protection against a toxic insult. nuchemsciences.comresearchgate.net While some Amaryllidaceae alkaloids have been evaluated for their cytotoxic potential, specific published data on the effects of this compound on cellular viability or its cytoprotective properties from dedicated in vitro studies were not identified in the conducted search of scientific literature. researchgate.netnih.gov One dissertation noted that cell viability was determined for an this compound analogue, but specific data for this compound itself was not provided. uni-saarland.de

Neurotransmitter Release Studies in Synaptosomal Preparations (Ex Vivo)

Synaptosomes are isolated nerve terminals that serve as an ex vivo model to study the mechanisms of neurotransmitter release. uiuc.edulibretexts.org These preparations retain the necessary molecular machinery for the uptake, storage, and release of neurotransmitters, allowing researchers to investigate how pharmacological agents modulate these processes. nobelprize.orgreactome.org Despite the established role of related compounds like galanthamine in modulating cholinergic neurotransmission, dedicated ex vivo studies investigating the specific effects of this compound on neurotransmitter release in synaptosomal preparations have not been reported in the available scientific literature.

Electrophysiological Recordings in Isolated Neuronal Preparations (Ex Vivo)

Electrophysiological techniques, such as patch-clamp recordings on isolated neurons, are used to directly measure the electrical activity of neurons and how it is affected by a compound. nih.govharvard.eduelifesciences.org These ex vivo methods can reveal effects on neuronal firing rates, action potential characteristics, and synaptic transmission. frontiersin.orgwashington.eduelifesciences.orgnih.gov A thorough search of published research did not yield any studies that have specifically used ex vivo electrophysiological recordings to investigate the direct effects of this compound on isolated neuronal preparations.

Receptor Binding Assays with Radiolabeled Ligands (In Vitro)

Receptor binding assays are in vitro techniques used to determine the affinity of a compound for specific receptors. nih.govmerckmillipore.com These assays often use radiolabeled molecules (radioligands) that are known to bind to a target receptor. slideshare.net By measuring how a test compound competes with the radioligand, its binding affinity (often expressed as Ki) can be determined. giffordbioscience.com While galanthamine is known to be an allosteric potentiator of nicotinic acetylcholine receptors, there is no specific data available from in vitro radioligand receptor binding assays for this compound to characterize its binding profile at various neurotransmitter receptors. jmpas.com

Advanced Analytical Methodologies for Apogalanthamine Research

Chromatographic Techniques for Separation and Quantification of Apogalanthamine

Chromatography is fundamental in this compound research, enabling its isolation from complex natural extracts and its precise measurement. The primary techniques employed include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with Supercritical Fluid Chromatography (SFC) emerging as a promising alternative.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Amaryllidaceae alkaloids, including this compound. jmpas.com It is frequently used to determine the presence and concentration of these alkaloids in various plant extracts. jmpas.com

Research on Leucojum aestivum (summer snowflake) shoot cultures has successfully utilized HPLC to analyze the alkaloid profile. In these studies, this compound was detected, although often in trace amounts compared to the main alkaloid, Galanthamine (B1674398). nih.govresearchgate.net This demonstrates the capability of HPLC to separate structurally related alkaloids within a complex biological matrix. The methods typically employ reversed-phase columns and are often coupled with UV detection, as Amaryllidaceae alkaloids exhibit characteristic UV absorbance. jmpas.com For instance, a common detection wavelength used for related alkaloids is 288 nm. jmpas.com

The development of HPLC methods is critical for the quality control of plant-based raw materials that may contain this compound. nih.gov While methods are often optimized for Galanthamine, their selectivity allows for the simultaneous detection of related compounds. For example, a method developed for Galantamine and Lycorine used a C18 column with a mobile phase of trifluoroacetic acid, water, and acetonitrile. jmpas.com

| Stationary Phase (Column) | Mobile Phase Composition | Detection | Application | Reference |

|---|---|---|---|---|

| Intertsil ODS-SP | 15 mM KH₂PO₄ (pH 6.35) : Methanol (B129727) (50:50 v/v) | Fluorescence (λex = 285 nm, λem = 320 nm) | Simultaneous determination of Galantamine, Lycorine, and Lycoramine | jmpas.com |

| Hichrom C18 (250 mm, 4.6 mm x 5 μm) | Trifluoroacetic acid : Water : Acetonitrile (0.01:90:10 v/v) | UV | Separation of Galanthamine and Lycorine | jmpas.com |

| C18 Reversed-Phase | Dichloromethane-n-hexane and ethanolamine | UV (235 nm) | Determination of Galanthamine in biological fluids | nih.gov |

| Not Specified | Not Specified | Not Specified | Quantification of Galanthamine and detection of this compound in Leucojum aestivum cultures | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and highly specific method for the analysis of volatile and semi-volatile compounds like Amaryllidaceae alkaloids. thermofisher.com It has been successfully applied to identify this compound in plant extracts. semanticscholar.orgub.edu The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. youtube.com

In typical GC-MS analysis of alkaloids, a preliminary extraction from the plant matrix is performed, often followed by a derivatization step, such as silylation, to increase the volatility and thermal stability of the analytes. nih.gov The sample is then introduced into the GC, where compounds are separated based on their boiling points and affinity for the stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint. getenviropass.com

Studies have utilized GC-MS to analyze the alkaloid composition of various plants, leading to the identification of this compound alongside other related compounds like haemanthamine (B1211331) and galanthamine. ub.edu The fragmentation patterns of galanthamine-type alkaloids have been studied in detail, showing characteristic ions that aid in the structural confirmation of compounds like this compound. nih.gov These methods are noted for their simplicity, sensitivity, and the wealth of information they provide, making them suitable for the quality control of raw plant materials. nih.gov

| Plant Source | Key Findings | Reference |

|---|---|---|

| Hippeastrum papilio | Identified this compound as part of the alkaloid profile. | semanticscholar.org |

| Amaryllidaceae family plants | This compound was identified using GC-MS technology. | ub.edu |

| Various Amaryllidaceae plants | Studied the fragmentation patterns of 12 galanthamine-type alkaloids, providing a basis for identifying related compounds like this compound. | nih.gov |

| Leucojum aestivum, Narcissus ssp. | Developed a validated GC-MS method for quantifying Galanthamine, demonstrating the technique's utility for analyzing related alkaloids in plant matrices. | nih.gov |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a type of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This technique is recognized as a "green" technology due to its reduced solvent consumption compared to HPLC. waters.com SFC combines the advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times. waters.comfagg.be

While specific applications of SFC for the direct analysis of this compound are not widely documented, the technique is highly suitable for the separation of complex mixtures of natural products and chiral compounds. wikipedia.orgrsc.org Given that many Amaryllidaceae alkaloids are chiral, SFC presents a powerful tool for their enantioseparation. researchgate.netafmps.be The principles are similar to HPLC, but SFC's use of a supercritical fluid mobile phase results in low viscosity and high diffusivity, leading to faster separations and higher throughput. waters.com The technique has been successfully applied to the separation of other complex pharmaceutical compounds, highlighting its potential for future research into this compound and its analogues. fagg.beresearchgate.net

Spectroscopic Characterization of this compound

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used to determine its complex molecular architecture and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules like this compound. wikipedia.org It provides detailed information about the carbon-hydrogen framework of a molecule. ipb.pt

Research on this compound and its synthetic analogues has utilized NMR to confirm their structures and study their conformational properties. cdnsciencepub.comresearcher.life A variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR: ¹H (proton) NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. These experiments help to piece together the molecular puzzle, showing which protons are coupled to each other and which protons are attached to which carbons.

These advanced NMR techniques are crucial for unambiguously assigning the chemical structure of complex alkaloids and are often used to provide the first direct evidence for the structure of newly identified natural products. nih.govgrafiati.comnih.gov

| NMR Technique | Type | Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR | 1D | Provides data on the chemical environment, number, and coupling of protons. | wikipedia.orgipb.pt |

| ¹³C NMR | 1D | Provides data on the number and type of carbon atoms in the molecule. | wikipedia.orgipb.pt |

| COSY (Correlation Spectroscopy) | 2D | Identifies proton-proton (H-H) spin-spin couplings, revealing adjacent protons. | ipb.pt |

| HSQC/HETCOR | 2D | Correlates proton signals with directly attached carbon signals (¹J-coupling). | ipb.pt |

| HMBC (Heteronuclear Multiple Bond Correlation) | 2D | Shows correlations between protons and carbons over two or three bonds, revealing long-range connectivity. | ipb.pt |

| NOESY/ROESY | 2D | Identifies protons that are close in space, providing information about stereochemistry and conformation. | mestrelab.com |

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used for both the identification and quantification of this compound, often in combination with a chromatographic separation technique (GC-MS or LC-MS). jmpas.comnih.govfrontiersin.org

The process involves ionizing the sample molecules and then separating the resulting ions based on their m/z ratio. youtube.com Different ionization techniques can be employed:

Electron Ionization (EI): A hard ionization technique typically used in GC-MS. It causes extensive fragmentation, which can be highly characteristic and useful for structural identification by creating a fingerprint-like mass spectrum. nih.govdal.ca

Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for determining the molecular weight of the analyte. dal.canih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, offers a powerful, non-destructive means to investigate the conformational and structural details of molecules like this compound. researchgate.netlibretexts.org These techniques probe the vibrational modes of a molecule, which are specific to its constituent chemical bonds and their spatial arrangement. tanta.edu.egnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tanta.edu.eg For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. libretexts.orgtanta.edu.eg In contrast, Raman spectroscopy is a light-scattering technique. It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. mt.com A small fraction of the scattered photons undergoes inelastic scattering, losing or gaining energy to the molecule's vibrational modes. nih.gov A vibration is Raman-active if it leads to a change in the polarizability of the molecule's electron cloud. mt.com

Because the selection rules for IR and Raman spectroscopy are different, they often provide complementary information about a molecule's structure. mt.comkurouskilab.com Water is a weak Raman scatterer, making Raman spectroscopy particularly well-suited for studying samples in aqueous solutions. spectroscopyonline.com

While specific, detailed vibrational spectroscopic studies exclusively on this compound are not widely published, the expected characteristic vibrational frequencies can be predicted based on its known functional groups.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) | Notes |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 | Typically sharp bands. |

| Aromatic C=C | Stretching | 1600 - 1450 | 1600 - 1450 | Multiple bands expected due to the fused ring system. |

| Aliphatic C-H | Stretching | 3000 - 2850 | 3000 - 2850 | Strong in both IR and Raman. |

| Phenolic O-H | Stretching | 3600 - 3200 (Broad) | 3600 - 3200 | Position and shape are sensitive to hydrogen bonding. |

| C-O (Phenol) | Stretching | 1260 - 1180 | Weak | Strong in IR. |

| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 | 1275 - 1200 | Aromatic ether linkage. |

| C-N (Tertiary Amine) | Stretching | 1250 - 1020 | Weak | Generally a weak to medium absorption in the IR. |

| CH₂ | Bending (Scissoring) | ~1465 | ~1465 | Characteristic for the methylene (B1212753) groups in the ring structure. |

This table presents predicted values based on standard vibrational frequency correlation charts. Actual experimental values may vary.

Sample Preparation Techniques for this compound Isolation and Analysis (From Natural Sources/Reaction Mixtures)

The successful analysis of this compound is contingent upon effective sample preparation to isolate the compound from complex matrices, such as plant tissues or synthetic reaction byproducts. The primary goal is to obtain a clean, concentrated sample in a suitable solvent for subsequent analytical procedures like chromatography or spectroscopy. sigmaaldrich.com

Isolation from Natural Sources

This compound is an Amaryllidaceae alkaloid found in various plant species, such as those of the Hippeastrum genus. mdpi.comsci-hub.se The isolation from these natural sources typically involves a multi-step process.

Drying and Grinding: Plant material (e.g., bulbs) is often dried to remove moisture and then ground into a fine powder to increase the surface area for efficient extraction. europa.eu

Extraction: The powdered plant material is extracted with a suitable solvent, commonly methanol or ethanol, sometimes with the addition of a weak acid to facilitate the extraction of the basic alkaloids. researchgate.net This process yields a crude extract containing a complex mixture of alkaloids, pigments, lipids, and other plant metabolites.

Acid-Base Partitioning: A common purification step for alkaloids involves liquid-liquid extraction. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, deprotonating the alkaloids and making them soluble in an organic solvent. A final extraction with an organic solvent yields a purified, enriched alkaloid fraction.

Chromatographic Purification: The enriched alkaloid fraction requires further purification, most commonly achieved through chromatographic techniques. core.ac.uk Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method. The sample is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is passed through, separating the compounds based on their differential adsorption to the stationary phase. scispace.com Fractions are collected and analyzed (e.g., by Thin Layer Chromatography (TLC)) to identify those containing the target compound. organomation.com High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high purity. amazonaws.com

Isolation from Reaction Mixtures

When this compound is produced via chemical synthesis, it must be isolated from unreacted starting materials, reagents, and byproducts. iupac.org

Work-up: The initial step after the reaction is complete is the "work-up," which may involve quenching the reaction, followed by liquid-liquid extraction to separate the product from inorganic salts and highly polar or nonpolar impurities.

Chromatography: As with natural product isolation, column chromatography is the most crucial technique for purifying synthetic this compound. scispace.com The choice of stationary phase (e.g., silica gel) and mobile phase (eluent system, often a mixture of solvents like hexane (B92381) and ethyl acetate) is optimized to achieve the best separation of this compound from closely related impurities.

Recrystallization: If a solid, highly pure product is obtained from chromatography, recrystallization from a suitable solvent system can be employed as a final purification step to obtain crystalline this compound and remove any remaining minor impurities.

Table 2: Summary of Sample Preparation Techniques for this compound

| Technique | Stage | Purpose | Source Type |

| Grinding/Homogenization | Initial Preparation | Increase surface area for extraction. europa.eu | Natural Sources |

| Solvent Extraction | Primary Isolation | Solubilize alkaloids from the matrix. researchgate.net | Natural Sources |

| Acid-Base Partitioning | Clean-up/Enrichment | Separate basic alkaloids from neutral/acidic impurities. | Natural Sources / Reaction Mixtures |

| Column Chromatography | Purification | Separate this compound from other alkaloids or reaction byproducts. core.ac.ukscispace.com | Natural Sources / Reaction Mixtures |

| Thin Layer Chromatography (TLC) | Monitoring | Quickly assess fraction purity and monitor reaction progress. organomation.com | Natural Sources / Reaction Mixtures |

| High-Performance Liquid Chromatography (HPLC) | Final Purification/Analysis | Achieve high purity and quantify the compound. amazonaws.com | Natural Sources / Reaction Mixtures |

| Recrystallization | Final Purification | Obtain high-purity crystalline solid. | Reaction Mixtures |

Future Directions and Emerging Research Avenues for Apogalanthamine

Development of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally responsible and efficient synthetic routes for complex molecules like apogalanthamine is a key focus of modern organic chemistry. escholarship.orgchembam.com Current research emphasizes the use of greener solvents, catalytic reactions, and one-pot sequences to minimize waste and energy consumption. escholarship.orgchembam.com

Key strategies for enhancing the sustainability of this compound synthesis include:

Biocatalytic Processes: Utilizing enzymes to perform specific chemical transformations offers a highly selective and environmentally friendly alternative to traditional reagents. circularbioengineering.at The development of robust enzyme foams allows for efficient flow-through biocatalysis, further improving the sustainability of chemical production. gesundheitsindustrie-bw.de

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under milder conditions and with less solvent usage. psu.edu This technique has been successfully applied to the synthesis of this compound analogues. psu.edu

Sustainable Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or biodegradable surfactants, is a critical step towards more sustainable synthesis. escholarship.org

Atom Economy and E-Factor: Designing reactions that maximize the incorporation of starting materials into the final product (high atom economy) and minimize the amount of waste generated (low E-factor) are fundamental principles of green chemistry. chembam.com

| Sustainable Synthesis Strategy | Description | Potential Benefits for this compound Synthesis |

| Biocatalysis | Use of enzymes to catalyze specific reactions. | High selectivity, mild reaction conditions, reduced waste. circularbioengineering.atgesundheitsindustrie-bw.de |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions. | Faster reaction times, increased yields, reduced energy consumption. psu.edu |

| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives. | Reduced environmental impact and improved safety. escholarship.org |

| High Atom Economy | Maximizing the incorporation of reactants into the final product. | Minimized waste generation. chembam.com |

Discovery of Undiscovered Biosynthetic Enzymes and Pathways

While the general framework of Amaryllidaceae alkaloid biosynthesis is understood, many of the specific enzymes and intermediate steps leading to the vast diversity of these compounds, including this compound, remain uncharacterized. mdpi.comnih.govresearchgate.net The biosynthesis of these alkaloids involves a series of complex reactions, including oxidations, reductions, hydroxylations, and phenol-phenol coupling. mdpi.com The core pathway begins with the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) to form norbelladine (B1215549), which is a common precursor to many Amaryllidaceae alkaloids. nih.govnih.gov

Future research in this area will likely focus on:

Transcriptomics and Genomics: High-throughput sequencing of the transcriptomes and genomes of Amaryllidaceae plants can identify candidate genes encoding biosynthetic enzymes. nih.govresearchgate.net

Proteomics and Metabolomics: Analyzing the protein and metabolite profiles of these plants can provide direct evidence for the involvement of specific enzymes and intermediates in the biosynthetic pathway. nih.gov

Chemoproteomics: This technique utilizes chemical probes to identify proteins that interact with specific substrates, offering a powerful tool for discovering novel biosynthetic enzymes. frontiersin.org

Heterologous Expression: Expressing candidate genes in model organisms like Nicotiana benthamiana allows for the functional characterization of enzymes and the reconstruction of biosynthetic pathways. nih.gov

Metagenomics: Exploring the genetic material from environmental samples can uncover novel enzymes with potential applications in biosynthetic pathways. rsc.org

The discovery of these unknown enzymes and pathways is crucial for understanding the chemical diversity of Amaryllidaceae alkaloids and for enabling their production through metabolic engineering. researchgate.netrsc.org

Exploration of Unconventional Molecular Targets for this compound

While research has traditionally focused on the acetylcholinesterase inhibitory activity of galanthamine (B1674398) and its derivatives, there is growing interest in exploring unconventional molecular targets for this compound and other Amaryllidaceae alkaloids. semanticscholar.orgnih.gov This exploration could unveil new therapeutic applications for these compounds.

Potential areas of investigation include: